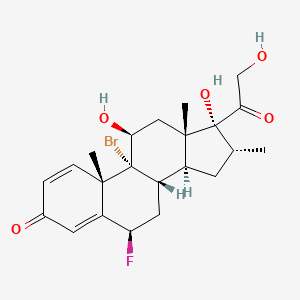
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids like betamethasone and dexamethasone, and is used in various medical applications to treat conditions such as allergies, skin disorders, and autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
作用机制
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the modulation of various physiological processes, including inflammation, immune response, and metabolism. The molecular targets include cytokines, enzymes, and transcription factors involved in these pathways .
相似化合物的比较
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Prednisolone: 11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
Uniqueness
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is unique due to the presence of both bromine and fluorine atoms, which enhance its potency and specificity compared to other corticosteroids. These modifications result in improved anti-inflammatory and immunosuppressive effects .
生物活性
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound known for its significant biological activity, particularly its glucocorticoid properties. This article explores its biological mechanisms, pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H30BrFO6 with a molecular weight of approximately 485.4 g/mol. The compound features multiple functional groups including hydroxyl groups at positions 11, 17, and 21, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H30BrFO6 |
| Molecular Weight | 485.4 g/mol |
| CAS Number | 1997-73-5 |
| Key Functional Groups | Hydroxyl (–OH), Bromine (Br), Fluorine (F) |
Glucocorticoid Activity
This compound exhibits potent glucocorticoid activity through its interaction with glucocorticoid receptors. This interaction leads to various physiological effects including:
- Anti-inflammatory Effects : It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
- Immunosuppressive Effects : The compound modulates immune responses by affecting lymphocyte proliferation and function.
Research indicates that the bromine and fluorine substitutions enhance its potency compared to other corticosteroids.
Upon binding to glucocorticoid receptors in target tissues, the compound initiates a cascade of genomic and non-genomic actions that alter gene expression. This results in:
- Transactivation : Upregulation of anti-inflammatory proteins.
- Transrepression : Downregulation of pro-inflammatory proteins.
Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results demonstrated a significant reduction in joint swelling and inflammatory markers compared to control groups. The study concluded that the compound effectively mitigates inflammation through glucocorticoid receptor activation.
Study 2: Pharmacokinetic Profile
Research on the pharmacokinetics of this compound revealed that it has a favorable absorption profile with a half-life conducive to therapeutic use. The study highlighted that the unique halogen substitutions contribute to its metabolic stability and bioavailability.
Synthesis
The synthesis of this compound involves several key steps:
- Bromination : Introduction of bromine at the 9-position.
- Fluorination : Addition of fluorine at the 6-position.
- Hydroxylation : Hydroxyl groups are introduced at positions 11, 17, and 21 through selective oxidation reactions.
Each step requires precise control over reaction conditions to maximize yield and purity.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other corticosteroids:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Mometasone | C22H28Cl2O4 | Contains chlorine; used as an anti-inflammatory agent. |
| Dexamethasone | C22H29FO5 | Fluorinated corticosteroid; widely used for inflammatory conditions. |
| Betamethasone | C22H29FO5 | Similar structure; used for its anti-inflammatory properties. |
属性
CAS 编号 |
60864-54-2 |
|---|---|
分子式 |
C22H28BrFO5 |
分子量 |
471.4 g/mol |
IUPAC 名称 |
(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28BrFO5/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 |
InChI 键 |
WBGALRHCOHLGJC-QODHSQIYSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C)F |
规范 SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















